2-Bromo-4-tert-butylphenol chemical properties and structure
2-Bromo-4-tert-butylphenol chemical properties and structure
An In-depth Technical Guide to 2-Bromo-4-tert-butylphenol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-tert-butylphenol (CAS No. 2198-66-5), a pivotal intermediate in advanced organic synthesis. The document details its physicochemical properties, structural characteristics, and spectroscopic profile. It further explores validated synthesis protocols, delves into the mechanistic principles governing its reactivity, and highlights its significant applications in the pharmaceutical, agrochemical, and material science sectors. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a research and development setting. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this versatile chemical building block.
Introduction
2-Bromo-4-tert-butylphenol is a substituted phenolic compound characterized by the presence of a bromine atom ortho to the hydroxyl group and a bulky tert-butyl group in the para position. This specific arrangement of functional groups imparts a unique combination of steric and electronic properties, making it a highly valuable and versatile intermediate in organic synthesis. Its utility spans the creation of complex molecular architectures for pharmaceuticals, the development of novel polymers and antioxidants, and the synthesis of specialized agrochemicals.[1] Understanding the nuanced interplay of its structural features is paramount for any scientist aiming to leverage this compound's synthetic potential. This guide serves as a technical resource, consolidating critical data and field-proven insights to facilitate its application in advanced chemical research.
Physicochemical Properties and Structural Elucidation
The physical and chemical identity of a compound is fundamental to its application. The properties of 2-Bromo-4-tert-butylphenol are well-documented, ensuring reliability and reproducibility in experimental design.
Core Properties
The essential physical and chemical identifiers for 2-Bromo-4-tert-butylphenol are summarized below. These values are critical for reaction setup, purification, and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 2198-66-5 | [2][3] |
| Molecular Formula | C₁₀H₁₃BrO | [2][3] |
| Molecular Weight | 229.11 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline powder or lump | [1] |
| Melting Point | 51 °C | [2] |
| Boiling Point | 113 °C at 9 mmHg; 245.9 °C at 760 mmHg | [2] |
| Solubility | Sparingly soluble in water; Soluble in chloroform, methanol | [1] |
| Purity | Typically ≥97% | [5] |
| InChI Key | FFRLMQPMGIMHHQ-UHFFFAOYSA-N | [5] |
Structural Analysis
The structure of 2-Bromo-4-tert-butylphenol is key to its reactivity. The hydroxyl (-OH) group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, the para position is blocked by the sterically demanding tert-butyl group, and one ortho position is occupied by the bromine atom. This leaves the C6 position (ortho to the hydroxyl) as the most probable site for further electrophilic attack. The bromine atom, while deactivating due to its inductive effect, can participate in a variety of cross-coupling reactions, serving as a synthetic handle. The bulky tert-butyl group provides steric hindrance, which can influence reaction kinetics and regioselectivity, and also enhances the compound's solubility in nonpolar organic solvents.
Spectroscopic Profile
Spectroscopic data is crucial for confirming the identity and purity of 2-Bromo-4-tert-butylphenol.
-
¹H NMR (Proton NMR): The proton NMR spectrum provides distinct signals for the different hydrogen environments in the molecule.[6][7]
-
Aromatic Protons: Signals for the three protons on the benzene ring typically appear in the δ 6.5-7.5 ppm range.[7] Their specific shifts and coupling patterns are dictated by the electronic effects of the -OH, -Br, and tert-butyl substituents.
-
tert-Butyl Protons: A characteristic sharp singlet appears around δ 1.3 ppm, integrating to 9 hydrogens, which is indicative of the magnetically equivalent methyl protons of the tert-butyl group.
-
Hydroxyl Proton: A broad singlet corresponding to the phenolic -OH proton is also observed, with its chemical shift being concentration and solvent dependent.
-
-
IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of key functional groups.[4][8]
-
A broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic hydroxyl group.
-
C-H stretching vibrations for the aromatic ring and the aliphatic tert-butyl group appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
Strong absorptions in the 1450-1600 cm⁻¹ range correspond to C=C stretching within the aromatic ring.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and isotopic distribution.[4][8]
-
The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For this compound, these peaks would be observed at m/z 228 and 230.[4]
-
A prominent fragment ion is often observed at m/z 213/215, corresponding to the loss of a methyl group ([M-CH₃]⁺).[4]
-
Synthesis and Mechanistic Considerations
The most common and direct method for preparing 2-Bromo-4-tert-butylphenol is through the regioselective electrophilic bromination of 4-tert-butylphenol.
Laboratory-Scale Synthesis Protocol
This protocol is adapted from established procedures for the selective ortho-bromination of phenols.[9]
Objective: To synthesize 2-Bromo-4-tert-butylphenol from 4-tert-butylphenol via electrophilic bromination.
Materials:
-
4-tert-butylphenol
-
Liquid Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Carbon Tetrachloride (CCl₄)
-
1% Aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated Brine (NaCl solution)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a flask equipped with a dropping funnel and a nitrogen inlet, dissolve 4-tert-butylphenol (e.g., 20 g, 0.133 mol) in a 1:1 (v/v) mixture of chloroform and carbon tetrachloride (64 mL).[9]
-
Cooling: Cool the solution to 0°C using an ice bath while stirring under a nitrogen atmosphere.
-
Bromination: Prepare a solution of bromine (e.g., 7.18 mL, 0.14 mol) in chloroform (25 mL). Add this bromine solution dropwise to the cooled phenol solution over approximately 2 hours.[9] The addition should be controlled to maintain the reaction temperature and stopped when a faint red color from the excess bromine persists.
-
Quenching: After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature. Purge the mixture with nitrogen overnight to remove excess bromine and hydrogen bromide gas.[9]
-
Work-up: Dilute the resulting solution with dichloromethane (50 mL). Wash the organic layer sequentially with 1% aqueous sodium thiosulfate solution (100 mL) to remove any remaining bromine, followed by saturated brine (100 mL).[9]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[9] The product, 2-Bromo-4-tert-butylphenol, is typically obtained as a colorless oil or a low-melting solid in near-quantitative yield.[9]
Mechanistic Insight
The regioselectivity of this reaction is a classic example of electrophilic aromatic substitution governed by directing group effects. The hydroxyl group is a powerful ortho-, para-director. Since the para position is blocked by the large tert-butyl group, the electrophile (Br⁺) is directed to the ortho positions. The bulky tert-butyl group provides significant steric hindrance, favoring bromination at the less hindered ortho position, resulting in the desired 2-bromo isomer as the major product. The choice of a non-polar solvent system at low temperatures helps to control the reaction rate and minimize the formation of di-brominated byproducts. Other methods using reagents like sodium bromide with sodium chlorite in acetic acid have also been developed to achieve high yield and purity.[2]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the laboratory synthesis of 2-Bromo-4-tert-butylphenol.
Caption: Workflow for the synthesis of 2-Bromo-4-tert-butylphenol.
Chemical Reactivity and Synthetic Utility
2-Bromo-4-tert-butylphenol is a trifunctional molecule, with three distinct sites for chemical modification: the phenolic hydroxyl group, the bromine atom, and the aromatic ring itself. This versatility makes it an invaluable building block.
Reactions at the Phenolic Hydroxyl Group
The acidic proton of the hydroxyl group can be easily deprotonated with a base to form a phenoxide. This nucleophilic phenoxide can then undergo:
-
Williamson Ether Synthesis: Reaction with alkyl halides to form ethers.
-
Esterification: Reaction with acyl chlorides or anhydrides to form phenyl esters.
Reactions Involving the Bromo Group
The carbon-bromine bond serves as a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. These are foundational in modern drug discovery.
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
-
Heck Coupling: Reaction with alkenes.
Electrophilic Aromatic Substitution
As mentioned, the aromatic ring can undergo further electrophilic substitution, typically at the C6 position (ortho to the hydroxyl group). Examples include nitration, sulfonation, and Friedel-Crafts reactions, allowing for further functionalization of the aromatic core.
Reactivity Hub Diagram
This diagram illustrates the primary reaction pathways available for 2-Bromo-4-tert-butylphenol.
Caption: Key reactivity sites of 2-Bromo-4-tert-butylphenol.
Applications in Research and Development
The synthetic flexibility of 2-Bromo-4-tert-butylphenol has led to its use in several high-value applications.
-
Pharmaceutical Intermediates: It is a common starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its derivatives have been explored for various biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[10]
-
Agrochemicals: The bromophenol scaffold is present in some herbicides and fungicides. This compound serves as a building block for creating new crop protection agents.[1]
-
Material Science: It is used in the synthesis of antioxidants for polymers, rubbers, and plastics, preventing degradation from oxidation.[1] It can also be incorporated into the structure of specialty polymers and resins to impart specific properties like flame retardancy or thermal stability.
Safety, Handling, and Storage
Proper handling of 2-Bromo-4-tert-butylphenol is essential for laboratory safety.
Hazard Identification
According to GHS classifications, this compound is associated with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled. [4][11]
-
May cause respiratory irritation. [12]
The GHS signal word is "Warning".
Recommended Handling Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][12]
-
Handling: Avoid breathing dust, fumes, or vapors.[11] Avoid contact with skin, eyes, and clothing.[1][11] Wash hands thoroughly after handling.
-
Spill Response: In case of a spill, contain the material using an inert absorbent, and place it in a suitable, sealed container for disposal. Prevent entry into drains or waterways.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from incompatible substances such as strong oxidizing agents.
Conclusion
2-Bromo-4-tert-butylphenol is a cornerstone intermediate for synthetic organic chemistry. Its well-defined structure provides multiple, distinct reaction sites that can be addressed with high selectivity. From the foundational synthesis via regioselective bromination to its application in complex, multi-step syntheses through modern cross-coupling reactions, this compound offers a reliable and versatile platform for innovation. For researchers in drug discovery and material science, a thorough understanding of its properties, reactivity, and handling is not just beneficial but essential for unlocking its full synthetic potential.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity.
- ChemicalBook. (n.d.). 2-BROMO-4-TERT-BUTYLPHENOL | 2198-66-5.
- Santa Cruz Biotechnology, Inc. (n.d.). 2-Bromo-4-(tert-butyl)phenol | CAS 2198-66-5.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-tert-butylphenol | 2198-66-5. (ChemScene LLC).
- BenchChem. (n.d.). Synthesis routes of 2-Bromo-4-tert-butylphenol.
- Fisher Scientific. (n.d.). 2-Bromo-4-tert-butylphenol 97.0+%, TCI America™.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-tert-butylphenol | 2198-66-5. (Synthonix Corporation).
- Guidechem. (n.d.). 2-BROMO-4-TERT-BUTYLPHENOL 2198-66-5 wiki.
- Wiley. (n.d.). 2-Bromo-4-tert-butylphenol. SpectraBase.
- BenchChem. (2025). Application Notes and Protocols: Electrophilic Reactions of 2-Bromo-4-tert-butyl-6-methylphenol.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-4-tert-butylphenol. PubChem Compound Database.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-4-tert-butylphenol.
- Chegg. (2023, March 14). 1H NMR data for 2-bromo-4-tert-butylphenol.
- Brainly. (2023, October 11). Share the 1H NMR data for 2-bromo-4-tert-butylphenol.
- TCI Chemicals. (n.d.). 2-Bromo-4-tert-butylphenol 2198-66-5.
- Alfa Aesar. (2025, September 22). Safety Data Sheet: 2-Bromo-4,6-di-tert-butylphenol.
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